H-Cpa-Gly-Gly-Phe-Met-NH2
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Overview
Description
The compound H-Cpa-Gly-Gly-Phe-Met-NH2 is a synthetic peptide that belongs to the family of tachykinins, which are small bio-active peptides. These peptides possess a common carboxyl-terminal sequence, represented by Phe-X-Gly-Leu-Met-NH2, where X is either a branched aliphatic or aromatic amino acid . Tachykinins are widely distributed in mammalian peripheral and central nervous systems and participate in the regulation of physiological functions like inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-Cpa-Gly-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, in this case, Methionine (Met), is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, Phenylalanine (Phe), is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for Glycine (Gly), Glycine (Gly), and Cyclopropylalanine (Cpa).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive steps of deprotection and coupling.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product.
Chemical Reactions Analysis
Types of Reactions
H-Cpa-Gly-Gly-Phe-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Cpa-Gly-Gly-Phe-Met-NH2: has various scientific research applications, including:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and physiological processes.
Medicine: Explored for potential therapeutic applications, including pain management and cancer therapy.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Cpa-Gly-Gly-Phe-Met-NH2 involves its interaction with specific receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, the peptide activates G protein-coupled signaling pathways, leading to various cellular responses. These responses include the activation of protein synthesis, modulation of transcription factors, and regulation of gene expression .
Comparison with Similar Compounds
H-Cpa-Gly-Gly-Phe-Met-NH2: can be compared with other similar compounds, such as:
Methionine Enkephalin (Tyr-Gly-Gly-Phe-Met): A naturally occurring opioid peptide with similar structure and function.
Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu): Another opioid peptide with a leucine residue instead of methionine.
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): A highly potent opioid peptide with a different amino acid sequence.
Uniqueness: : The presence of Cyclopropylalanine (Cpa) in This compound distinguishes it from other peptides, potentially altering its receptor binding and biological activity .
Properties
Molecular Formula |
C28H37N7O6S |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
4-[(2S)-2-amino-3-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C28H37N7O6S/c1-42-12-11-21(26(31)39)35-28(41)22(14-17-5-3-2-4-6-17)34-24(37)16-32-23(36)15-33-27(40)20(29)13-18-7-9-19(10-8-18)25(30)38/h2-10,20-22H,11-16,29H2,1H3,(H2,30,38)(H2,31,39)(H,32,36)(H,33,40)(H,34,37)(H,35,41)/t20-,21-,22-/m0/s1 |
InChI Key |
WVSXHGGHIPRNNC-FKBYEOEOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)C(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
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